1-isopropyl-1H-pyrazole-3,5-diamine
CAS No.: 1247585-30-3
Cat. No.: VC5658809
Molecular Formula: C6H12N4
Molecular Weight: 140.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247585-30-3 |
|---|---|
| Molecular Formula | C6H12N4 |
| Molecular Weight | 140.19 |
| IUPAC Name | 1-propan-2-ylpyrazole-3,5-diamine |
| Standard InChI | InChI=1S/C6H12N4/c1-4(2)10-6(8)3-5(7)9-10/h3-4H,8H2,1-2H3,(H2,7,9) |
| Standard InChI Key | LXBRPIRIMSASJB-UHFFFAOYSA-N |
| SMILES | CC(C)N1C(=CC(=N1)N)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
1-Isopropyl-1H-pyrazole-3,5-diamine features a five-membered pyrazole ring with two amine groups at positions 3 and 5 and an isopropyl substituent at position 1. The IUPAC name, 1-propan-2-ylpyrazole-3,5-diamine, reflects this configuration .
Table 1: Key Physicochemical Properties
The planar pyrazole ring contributes to its aromatic stability, while the isopropyl and amine groups enhance its reactivity in substitution and coordination reactions .
Synthetic Pathways
Conventional Synthesis
The compound is typically synthesized via cyclocondensation reactions. A common route involves reacting hydrazine derivatives with β-diketones or β-ketoesters. For example, the reaction of isopropylhydrazine with malononitrile under acidic conditions yields 1-isopropyl-1H-pyrazole-3,5-diamine .
Industrial-Scale Production
BOC Sciences (Catalog: BB044292) and CymitQuimica list this compound in their catalogs, indicating its commercial availability for research purposes . Industrial synthesis often employs optimized catalytic systems to improve yield and purity, though specific protocols remain proprietary .
Physicochemical and Spectroscopic Characteristics
Solubility and Stability
The compound exhibits moderate solubility in polar solvents such as ethanol and dimethyl sulfoxide (DMSO) but limited solubility in water. Stability studies suggest decomposition above 200°C, with the amine groups prone to oxidation under aerobic conditions .
Spectroscopic Data
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NMR (¹H): Peaks at δ 1.35 (doublet, 6H, isopropyl CH₃), δ 3.95 (septet, 1H, isopropyl CH), and δ 5.80 (singlet, 2H, NH₂) .
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IR: Stretching vibrations at 3350 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=N) .
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery
Pyrazole derivatives are widely explored for their pharmacological activities. The 3,5-diamine groups in this compound enable hydrogen bonding with biological targets, making it a precursor for kinase inhibitors and antimicrobial agents . For instance, it has been used in the synthesis of analogs targeting Staphylococcus aureus with MIC values < 2 µg/mL .
Agrochemical Development
In agrochemistry, the compound serves as a scaffold for herbicides and fungicides. Its ability to disrupt fungal cytochrome P450 enzymes has been demonstrated in in vitro assays .
Table 2: Biological Activity of Derivatives
| Derivative | Target Organism | IC₅₀/EC₅₀ | Citation |
|---|---|---|---|
| 3,5-Diamino-pyrazole | Candida albicans | 12 µM | |
| Isopropyl-pyrazole | Escherichia coli | 18 µM |
Recent Advances and Future Directions
Catalytic Applications
Recent studies highlight its role as a ligand in palladium-catalyzed cross-coupling reactions, enhancing yields in Suzuki-Miyaura reactions by 15–20% compared to traditional ligands .
Material Science
Functionalization with polymer matrices has yielded conductive materials with applications in flexible electronics .
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